molecular formula C8H9N3O B1330694 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine CAS No. 22727-43-1

4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine

Cat. No. B1330694
CAS RN: 22727-43-1
M. Wt: 163.18 g/mol
InChI Key: MSEVJFYMGKQFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine is a derivative of pyrimidine, a class of heterocyclic aromatic organic compounds. Pyrimidines are important in biology and medicine, as they are present in DNA and RNA and are components of several drugs and agrochemicals. The specific compound is not directly mentioned in the provided papers, but the papers do discuss various pyrimidine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of key intermediates with different nucleophiles. For instance, the paper titled "Probing the Reactivity of 2,4-Dichlorofuro[3,4-d]pyrimidin-7-one" describes a divergent approach to obtain highly functionalized pyrimidines by reacting an intermediate with various amine nucleophiles under controlled conditions, using a microwave-assisted one-pot protocol . Similarly, the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives is achieved through a one-pot synthesis involving the reaction of aminouracil with heterocumulenes, followed by elimination and tautomerisation . These methods could potentially be adapted for the synthesis of 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can exhibit different tautomeric forms, which influence their hydrogen-bonding interactions. For example, the study on "Pseudopolymorphs of 2,6-diaminopyrimidin-4-one and 2-amino-6-methylpyrimidin-4-one" reveals that these compounds can exist in different tautomeric forms within the same crystal, affecting their hydrogen-bonding patterns . This information is relevant to understanding the potential tautomeric preferences and molecular interactions of 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can lead to the formation of various substituted or fused compounds. For instance, the paper on "Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines" describes the functionalization of a tricyclic scaffold and the synthesis of pyrimidin-4-amines through microwave-assisted degradation . These reactions are indicative of the types of chemical transformations that 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and tautomeric forms. The study on "Cation tautomerism, twinning and disorder in the triclinic and monoclinic forms of 4-amino-5-chloro-2,6-dimethylpyrimidinium" highlights the importance of hydrogen bonding in molecular recognition processes, which is likely to affect the drug action of pharmaceuticals containing pyrimidine functionalities . Additionally, the variability in binding sites and hydrogen-bond networks in metal complexes with pyrimidine derivatives, as discussed in the paper on "Ternary Ni(II) and Cu(II) complexes," provides insights into the coordination chemistry of these compounds .

Scientific Research Applications

  • Summary of the Application : 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine and its derivatives have shown promise as protein kinase inhibitors for cancer treatment . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/ or threonine residues in protein substrates . They play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
  • Results or Outcomes : The results showed that these pyrimidine derivatives exerted their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . For example, methoxyphenylfuro[2,3-d]pyrimidine was found to be the most active derivative with IC50 < 3 nM on both VEGFR2 and Tie-2 TK receptors .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 .

properties

IUPAC Name

4,6-dimethylfuro[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-4-3-6-5(2)10-8(9)11-7(6)12-4/h3H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEVJFYMGKQFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2O1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344308
Record name 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine

CAS RN

22727-43-1
Record name 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4.0 g 3-carbethoxy-5-hexyn-2-one and 2.4 g guanidine carbonate was heated in 6 ml dimethylsulfoxide under a nitrogen atmosphere at 110°-120° for 2 hours. The solution was then cooled, acetone added and the solid collected then rinsed with water to afford 0.27 g of 4,6-dimethylfuro[2,3-d]pyrimidin-2-amine: m.p. 263°-265°. The above filtrates were diluted further with water and the deposited solid was collected and dried to give 0.44 g of 2-amino-6-methyl-5-(2-propynyl)-4(3H)pyrimidinone, m.p. 245°-249°. Absorptions at 2.1 (triplet), 2.55 (singlet), and 3.45 (doublet) ppm in the nuclear magnetic resonance spectrum (60 MHz) indicated the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.